Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate
Overview
Description
Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate is a chemical compound with the empirical formula C34H42BF4P and a molecular weight of 568.48 g/mol . It is commonly used as a ligand in various chemical reactions, particularly in catalysis . The compound is known for its stability and effectiveness in facilitating chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate typically involves the reaction of dicyclohexylphosphine with 9-(3-phenylpropyl)-9-fluorenyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification: Crystallization or chromatography to achieve high purity levels.
Quality Control: Analytical techniques such as NMR, HPLC, and mass spectrometry to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic complexes, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphine
- Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium chloride
- Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium bromide
Uniqueness
Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which enhances its stability and solubility in various solvents. This makes it particularly effective in catalytic applications compared to its chloride and bromide counterparts.
Properties
IUPAC Name |
dicyclohexyl-[9-(3-phenylpropyl)fluoren-9-yl]phosphanium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41P.BF4/c1-4-15-27(16-5-1)17-14-26-34(32-24-12-10-22-30(32)31-23-11-13-25-33(31)34)35(28-18-6-2-7-19-28)29-20-8-3-9-21-29;2-1(3,4)5/h1,4-5,10-13,15-16,22-25,28-29H,2-3,6-9,14,17-21,26H2;/q;-1/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMIQSEFSKZNU-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CCCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42BF4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746253 | |
Record name | Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007311-95-6 | |
Record name | Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1007311-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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